N-(3-nitrophenyl)decanamide N-(3-nitrophenyl)decanamide Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide; AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer.
Brand Name: Vulcanchem
CAS No.: 72298-61-4
VCID: VC21238729
InChI: InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19)
SMILES: CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

N-(3-nitrophenyl)decanamide

CAS No.: 72298-61-4

Cat. No.: VC21238729

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

N-(3-nitrophenyl)decanamide - 72298-61-4

Specification

Description Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide; AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer.
CAS No. 72298-61-4
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name N-(3-nitrophenyl)decanamide
Standard InChI InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19)
Standard InChI Key ZSNIMTCNOZNHRZ-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

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